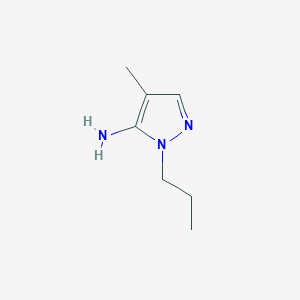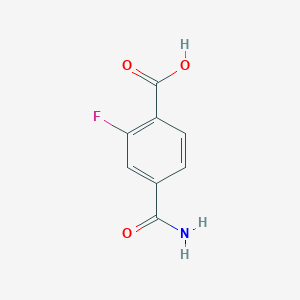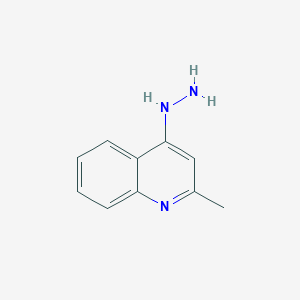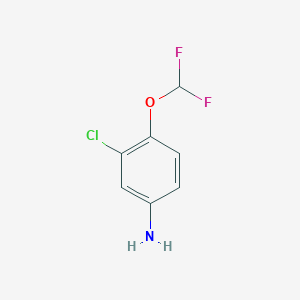
3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid” is an alpha-amino acid . It has a molecular formula of C13H15NO2 .
Molecular Structure Analysis
The molecular structure of “3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. Attached to this indole ring are two methyl groups at the 2 and 3 positions, and a propanoic acid group at the 1 position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.27 g/mol . It has a melting point of 96 degrees Celsius . The InChI code is 1S/C13H15NO2/c1-9-10(2)14(8-7-13(15)16)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3,(H,15,16) .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses. The structural flexibility of indole allows for the synthesis of derivatives that can bind with high affinity to viral proteins, potentially leading to new antiviral therapies .
Anti-inflammatory Applications
The indole scaffold is present in many bioactive compounds that exhibit anti-inflammatory effects. By modulating key inflammatory pathways, these derivatives can be used to develop new medications for treating chronic inflammation-related diseases .
Anticancer Research
Indole derivatives are being explored for their anticancer potential. They can interact with various cellular targets, influencing cell cycle regulation and apoptosis, which are crucial in cancer therapy. The indole core of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid could be modified to enhance its efficacy against specific cancer types .
Anti-HIV Properties
Research has indicated that certain indole derivatives can act as potent anti-HIV agents. By inhibiting the replication of the HIV virus, these compounds offer a promising avenue for the development of new HIV treatments .
Antioxidant Effects
The indole nucleus is known for its antioxidant properties. Derivatives of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid could be utilized to neutralize free radicals, thereby preventing oxidative stress and related diseases .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown significant antimicrobial and antitubercular activities. They can be designed to target specific microbial enzymes or pathways, leading to the development of new antibiotics and treatments for tuberculosis .
Antidiabetic Applications
The modification of indole compounds has led to the discovery of agents with antidiabetic properties. These derivatives can influence insulin secretion or insulin sensitivity, offering potential treatments for diabetes mellitus .
Antimalarial Potential
Indole derivatives have been investigated for their antimalarial activity. By interfering with the life cycle of the malaria parasite, these compounds could contribute to the creation of novel antimalarial drugs .
Mechanism of Action
Target of Action
3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(2,3-dimethylindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-10(2)14(8-7-13(15)16)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEPFNICPJDRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360265 |
Source


|
| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
40313-28-8 |
Source


|
| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)


![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)



